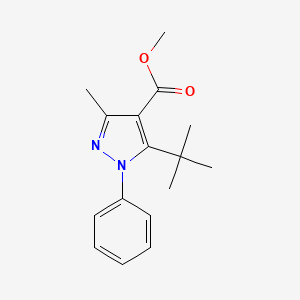
methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of ethyl acetoacetate with tert-butylhydrazine and phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as iodine or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as inflammation, cell proliferation, and microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
956204-55-0 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
methyl 5-tert-butyl-3-methyl-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-11-13(15(19)20-5)14(16(2,3)4)18(17-11)12-9-7-6-8-10-12/h6-10H,1-5H3 |
Clave InChI |
WSLOMXTWOASDAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C(=O)OC)C(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


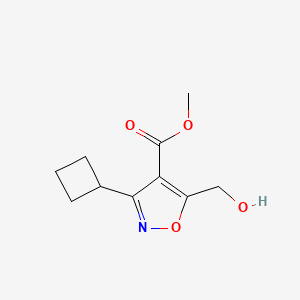
![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
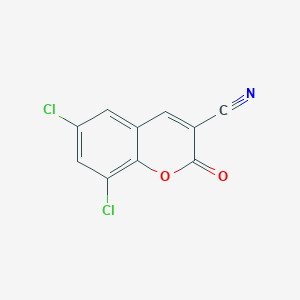
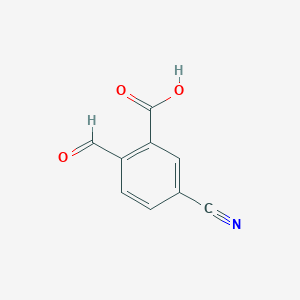
![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)

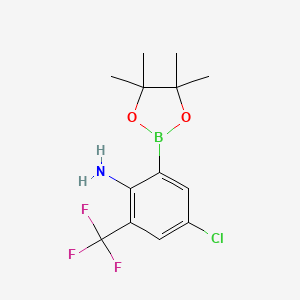
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15234059.png)
![4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)
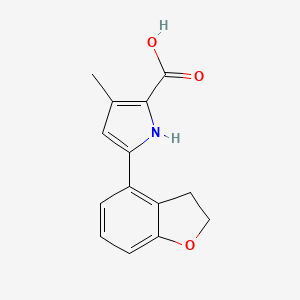
![5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)
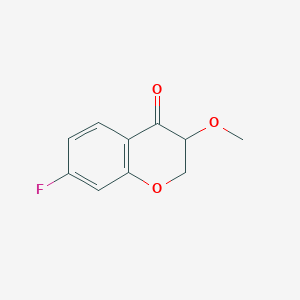
![3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one](/img/structure/B15234093.png)
![Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15234094.png)
